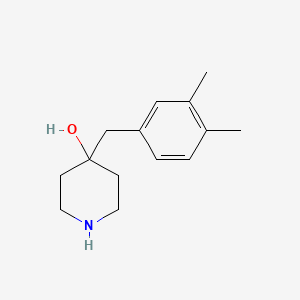![molecular formula C14H12O3 B8473825 1-(2,6-Dihydroxy[1,1'-biphenyl]-3-yl)ethanone CAS No. 888968-50-1](/img/structure/B8473825.png)
1-(2,6-Dihydroxy[1,1'-biphenyl]-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H12O3 This compound is characterized by the presence of two hydroxyl groups attached to a biphenyl structure, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxybiphenyl and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic properties and potential use in treating various diseases.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ethanone moiety play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,6-Dihydroxyphenyl)ethanone: This compound shares a similar structure but lacks the biphenyl moiety.
1-(2-Hydroxy-6-methoxyphenyl)ethanone: This compound has a methoxy group instead of a second hydroxyl group.
Uniqueness
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one is unique due to its biphenyl structure combined with two hydroxyl groups and an ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
888968-50-1 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
1-(2,4-dihydroxy-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-7-8-12(16)13(14(11)17)10-5-3-2-4-6-10/h2-8,16-17H,1H3 |
InChI-Schlüssel |
MUNOLKDCAGRIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-(2-hydroxyethyl)-N-[2-(4-methylphenoxy)ethyl]-amine](/img/structure/B8473747.png)






![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8473815.png)





